molecular formula C8H12N2O B3374126 5-Oxo-1-propylpyrrolidine-3-carbonitrile CAS No. 1017397-60-2

5-Oxo-1-propylpyrrolidine-3-carbonitrile

Cat. No.: B3374126
CAS No.: 1017397-60-2
M. Wt: 152.19 g/mol
InChI Key: ZNANZHLGGJCDJJ-UHFFFAOYSA-N
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Description

5-Oxo-1-propylpyrrolidine-3-carbonitrile ( 1017397-60-2) is a high-purity chemical compound supplied for research and development purposes. This organics substance features a pyrrolidinone scaffold, a privileged structure in medicinal chemistry known for its widespread presence in natural products and pharmaceuticals . The 5-oxopyrrolidine (or 2-pyrrolidinone) core is a versatile building block for designing novel bioactive molecules, serving as an attractive scaffold for the development of new therapeutic agents . Researchers are increasingly exploring this scaffold for its potential in addressing pressing global health challenges. Recent scientific investigations highlight the significant potential of 5-oxopyrrolidine derivatives in the discovery and development of novel antimicrobial and anticancer agents . Compounds based on this structure have demonstrated promising in vitro anticancer activity against human cancer cell lines, such as A549 lung carcinoma cells . Furthermore, this scaffold is considered a promising source for the development of novel compounds targeting multidrug-resistant Gram-positive bacterial pathogens like Staphylococcus aureus, as well as drug-resistant fungal pathogens . The molecular structure of this compound, which includes a carbonitrile group (-C≡N), provides a reactive handle for further chemical modifications. This allows researchers to synthesize a diverse array of derivatives, such as azoles, hydrazones, and other heterocyclic systems, to explore structure-activity relationships and optimize biological efficacy . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle this product in a appropriately controlled laboratory environment. Specifications: • CAS Number: 1017397-60-2 • Molecular Formula: C8H12N2O • Molecular Weight: 152.19 g/mol • MDL Number: MFCD10004073

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxo-1-propylpyrrolidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-3-10-6-7(5-9)4-8(10)11/h7H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNANZHLGGJCDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Oxo 1 Propylpyrrolidine 3 Carbonitrile and Analogues

Novel Synthetic Routes and Strategies for the Pyrrolidinone Core of 5-Oxo-1-propylpyrrolidine-3-carbonitrile

Recent advancements in synthetic organic chemistry have led to innovative methods for constructing the 5-oxopyrrolidine ring system. These strategies often prioritize atom economy, operational simplicity, and the ability to generate molecular complexity in a single step.

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex heterocyclic structures like pyrrolidinones from simple, readily available starting materials. tandfonline.comrsc.org These reactions are highly convergent, combining three or more reactants in a one-pot process, which increases synthetic efficacy and reduces waste by minimizing intermediate purification steps. tandfonline.com

One notable MCR approach involves the reaction of an amine, an aldehyde, and diethyl acetylenedicarboxylate. rsc.orgrsc.org For the synthesis of a 1-propylpyrrolidinone core, propylamine (B44156) would react with an appropriate aldehyde and diethyl acetylenedicarboxylate. A proposed mechanism suggests the initial formation of an imine from the amine and aldehyde, followed by a nucleophilic addition of the diethyl acetylenedicarboxylate. Subsequent intramolecular cyclization via an amino group attack on an ester moiety forms the five-membered lactam ring. rsc.org

The versatility of MCRs allows for the creation of a wide array of substituted pyrrolidinones by varying the input components. tandfonline.comrloginconsulting.com For instance, the Ugi and Passerini MCRs are widely applicable to the synthesis of pyrrolidone derivatives through carefully designed ring-closure strategies. rloginconsulting.com

Table 1: Examples of Multicomponent Reactions for Pyrrolidinone Synthesis
Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct TypeYieldReference
AnilineAldehydeDiethyl acetylenedicarboxylateCitric acid, Ethanol (B145695), UltrasoundSubstituted 3-pyrrolin-2-onesExcellent rsc.orgrsc.org
AldehydesAminesCyclopropane dicarboxylateCerium(III) chloride (CeCl3)Pyrrolidine (B122466) derivativesNot specified tandfonline.com
ArylsulfonamidesCyclopropane diestersBase (e.g., NaH)Metal-free, heatα-Arylated pyrrolidinonesGood acs.org

Green chemistry principles are increasingly being integrated into pyrrolidinone synthesis to minimize environmental impact. nih.gov This includes the use of environmentally benign solvents, catalysts, and energy sources.

Furthermore, the search for alternatives to regulated dipolar aprotic solvents like N-methylpyrrolidinone (NMP) has led to the investigation of greener options. N-Butylpyrrolidinone, a close structural analogue, has been identified as a non-toxic alternative that retains the desirable solvent properties for various organic syntheses, including cross-coupling reactions. rsc.org

Stereoselective Synthesis Approaches for Chiral Centers within this compound Derivatives

The presence of stereogenic centers in many biologically active pyrrolidines necessitates the development of stereoselective synthetic methods. nih.gov For a molecule like 5-Oxo-1-propylpyrrolidinone-3-carbonitrile, control over the stereochemistry at the C3 position is crucial.

Asymmetric catalysis, particularly organocatalysis, has become a cornerstone for producing enantioenriched pyrrolidine scaffolds. nih.govmdpi.com Chiral pyrrolidine-based organocatalysts, such as proline and its derivatives, are highly effective in promoting various transformations enantioselectively. nih.govmdpi.com These catalysts operate by forming chiral enamines or iminium ions with the substrates, which then react in a stereocontrolled manner. nih.gov

For instance, chiral phosphoric acids have been used to catalyze the enantioselective intramolecular aza-Michael cyclization of N-protected bis-homoallylic amines to yield enantioenriched pyrrolidines with high enantioselectivities. whiterose.ac.uk Similarly, gold-catalyzed tandem reactions have been developed for the expedient synthesis of pyrrolidine derivatives bearing a tetrasubstituted carbon stereocenter. acs.org The design of novel bifunctional organocatalysts that combine a pyrrolidine ring with other functional groups (e.g., sulfonamides, amides) continues to yield catalysts with improved activity and selectivity for reactions like aldol (B89426) and Michael additions, which are fundamental steps in building complex chiral molecules. nih.govmdpi.com

Table 2: Selected Asymmetric Catalytic Methods for Pyrrolidine Synthesis
Reaction TypeCatalystKey FeaturesStereoselectivityReference
Intramolecular aza-MichaelChiral Phosphoric Acid (CPA)'Clip-cycle' strategy activating an alkene for cyclization.High enantioselectivities whiterose.ac.uk
Conjugate AdditionProline aryl sulfonamideMulticomponent coupling to form two adjacent stereocenters.High enantio- and diastereoselectivity nih.gov
Aldol Reactiontrans-4-Hydroxy-(S)-prolinamideSolvent-free conditions, low catalyst loading.Good enantioselectivity (predominantly anti) mdpi.com
Tandem Alkyne Hydroamination/AllylationGold (Au) catalystAccess to pyrrolidines with tetrasubstituted carbon stereocenters.High stereoselectivity acs.org

Introducing the carbonitrile group at the C3 position with stereocontrol is a key challenge. Diastereoselective methods are employed when the pyrrolidinone ring already contains a chiral center. The cyano group is a valuable functional group that can be introduced through various transformations, including its use as a radical acceptor in cascade reactions. rsc.org

One strategy involves an allylative palladium-catalyzed cyclization of precursors derived from natural amino acids that already contain a nitrile functionality or a precursor. aalto.fi Although racemization can be a challenge with amino acid derivatives, this method allows for the synthesis of substituted pyrrolidinones with varying degrees of stereoselectivity. aalto.fi

Another general approach is the 1,2-rearrangement of an aryl group in specific ketone precursors to form nitriles with an additional carbon atom. researchgate.net While not directly applied to pyrrolidinones in the cited literature, the principle of rearrangement to form nitriles is a known synthetic tool. For the 5-oxopyrrolidinone scaffold, a diastereoselective Michael addition of a cyanide source to a C3-substituted α,β-unsaturated pyrrolidinone could be a viable route. The stereochemical outcome would be directed by the existing stereocenter(s) on the ring and the reaction conditions.

Catalytic Transformations in the Synthesis of this compound

Catalysis is integral to the modern synthesis of functionalized pyrrolidinones. Both metal-based and metal-free organocatalytic systems are employed to achieve high efficiency, selectivity, and functional group tolerance.

Transition metals like palladium, gold, and cobalt play significant roles. Palladium catalysis is instrumental in cyclization reactions, such as the diastereoselective synthesis of chromenopyrrolidinones from amino acid-derived nitriles. aalto.fi Gold catalysts have been shown to enable tandem reactions involving alkyne hydroamination and cyclization to efficiently produce complex pyrrolidine structures. acs.org More recently, cobalt-catalyzed alkene alkylarylation has been developed as a practical method to access functionalized pyrrolidinones, demonstrating excellent functional group compatibility, including with nitriles. acs.org

Organocatalysis offers a powerful metal-free alternative. Chiral organocatalysts, including proline derivatives and chiral phosphoric acids, are central to the asymmetric synthesis of the pyrrolidinone core. nih.govmdpi.comwhiterose.ac.uk These catalysts facilitate key bond-forming reactions such as aldol additions, Michael additions, and Mannich reactions, often with high stereocontrol. nih.govwhiterose.ac.uk For example, a thiourea-catalyzed domino Mannich/aza-Michael reaction provides a pathway to polyfunctionalized pyrrolidines. whiterose.ac.uk The development of these catalytic transformations is crucial for the rapid and reliable construction of complex and chiral molecules like this compound and its derivatives.

Metal-Catalyzed Reactions for Pyrrolidine Ring Closure and Functionalization

Metal-catalyzed reactions offer powerful and efficient pathways for the construction of the pyrrolidine ring system. These methods often involve intramolecular cyclization, providing high atom economy and control.

One prominent strategy is the copper-catalyzed intramolecular C–H amination of N-haloamides. acs.org This method allows for the direct formation of the pyrrolidine ring from an acyclic precursor. For instance, complexes such as [TpxCuL] (where Tpx is a tris(pyrazolyl)borate ligand) have been shown to be effective precatalysts for this transformation. acs.orgnih.gov The reaction proceeds through a proposed Cu(I)/Cu(II) catalytic cycle, offering a route to various substituted pyrrolidines. nih.gov The choice of the metal catalyst and ligands is crucial; for example, using alkyl-substituted Tpx ligands in [TpxCuL] precatalysts can lead to improved conversion rates. acs.org

Transition metal complexes derived from Schiff base ligands have also been explored for their catalytic activities. mdpi.com While often studied for oxidation or antimicrobial properties, the coordination chemistry of metals like copper, nickel, and cobalt is fundamental to their catalytic potential in synthetic transformations, including cyclization reactions. mdpi.comnih.gov The ability of these metals to adopt various coordination geometries and oxidation states is key to their function in activating substrates for ring closure. nih.gov

Table 1: Examples of Metal-Catalyzed Pyrrolidine Synthesis This table is illustrative of general methodologies applicable to the synthesis of the pyrrolidine core.

Catalyst System Reaction Type Substrate Type Yield (%) Reference
[TpiPr2Cu(NCMe)] Intramolecular C-H Amination N-fluoride amide up to 99% acs.orgnih.gov

Organocatalytic and Biocatalytic Strategies for Enhanced Selectivity

To achieve high levels of stereoselectivity, which is often a requirement for biologically active molecules, organocatalytic and biocatalytic methods have emerged as powerful alternatives to metal-based catalysis.

Organocatalysis

Organocatalytic strategies frequently employ small, chiral organic molecules to induce enantioselectivity. A notable example is the asymmetric synthesis of functionalized pyrrolidin-2-ones through a domino aza-Michael/aldol reaction between α-ketoamides and α,β-unsaturated aldehydes. nih.gov This approach can create three contiguous stereocenters with excellent diastereoselectivity and high enantioselectivity. nih.gov Similarly, Cinchona alkaloid-based primary amines have been used to promote the asymmetric cyclization of precursors to yield highly enantioenriched pyrrolidine-2,2-dicarboxylates. rsc.org These products can be further transformed into valuable N-protected disubstituted prolines. rsc.org Pot-economy strategies, where multiple reaction steps are performed in a single vessel without intermediate purification, have also been developed for the enantioselective synthesis of related heterocyclic systems, showcasing the efficiency of organocatalytic cascades. nih.gov

Biocatalysis

Biocatalysis utilizes enzymes to perform chemical transformations with unparalleled selectivity and under mild, environmentally friendly conditions. nih.gov For the synthesis of chiral amines and related precursors for pyrrolidinones, several classes of enzymes are particularly relevant.

Transaminases : These pyridoxal-5′-phosphate (PLP)-dependent enzymes are widely used to convert ketones into chiral amines, establishing a key functional group and stereocenter in a single step. youtube.combeilstein-journals.org

Lipases : Enzymes like Candida antarctica lipase (B570770) B (CALB) are exceptionally active in the kinetic resolution of racemic amines through selective acylation, allowing for the separation of enantiomers with very high purity. youtube.com

Hydroxylases and Hydratases : These enzymes can introduce hydroxyl groups with high regioselectivity and stereoselectivity. For instance, various hydroxylases can catalyze the conversion of L-proline to its different monohydroxy isomers, demonstrating the potential to functionalize the pyrrolidine ring post-synthesis. youtube.com

The application of biocatalysis offers a sustainable and efficient route to key building blocks or for the direct functionalization of the pyrrolidinone scaffold. nih.gov

Mechanistic Investigations of Key Synthetic Steps for this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. For the formation of the pyrrolidine ring, several mechanistic studies have provided valuable insights.

In the copper-catalyzed intramolecular C-H amination, experimental and Density Functional Theory (DFT) studies support a Cu(I)/Cu(II) catalytic pathway. acs.orgnih.gov The reaction is believed to involve the oxidation of the Cu(I) center by the N-haloamide substrate, followed by C-H activation and reductive elimination to form the N-C bond and regenerate the Cu(I) catalyst. Kinetic isotope effect (KIE) experiments have been conducted to probe the C-H activation step. For example, a primary KIE of kH/kD = 3.3 was measured in a competition experiment for pyrrolidine formation, indicating that C-H bond cleavage is a rate-determining step. nih.gov

DFT calculations have also been employed to explore the mechanism of forming substituted pyrrolidinones. In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-pyrrolin-2-one derivatives and amines, computational studies have elucidated the reaction pathway, showing that kinetic selectivity often governs the formation of the major product over thermodynamic selectivity. aip.org For the 1,3-anionic cycloaddition of Schiff bases to chalcones to form pyrrolidines, kinetic studies have treated the reaction as a pseudo-first-order consecutive process involving the formation of an intermediate that subsequently cyclizes. migrationletters.com The reaction rates were found to be dependent on substituent effects and steric hindrance, and Arrhenius parameters were determined to support a proposed mechanism. migrationletters.com

Process Chemistry Considerations for Academic-Scale Synthesis Optimization

Optimizing a synthetic process, even on an academic scale, is essential for ensuring efficiency, reproducibility, and higher yields. longdom.org Process chemistry principles focus on the refinement of every step, from starting materials to the final product. princeton-acs.org

Key considerations for optimizing the synthesis of this compound include:

Reaction Conditions : Systematic optimization of parameters such as temperature, concentration, reaction time, and catalyst loading is fundamental. For example, in the multicomponent synthesis of 4-acetyl-3-hydroxy-3-pyrrolin-2-ones, adjusting the molar ratio of reactants led to a significant increase in product yield. aip.org

Solvent Selection : The choice of solvent can dramatically impact reaction outcomes. In the synthesis of certain pyrrolidine-2,3-diones, changing the solvent from glacial acetic acid to ethanol resulted in a dramatic increase in the yield of the desired products. aip.org

Work-up and Purification : Developing efficient work-up and isolation procedures is critical. The goal is often to design syntheses that yield crystalline intermediates, which can be purified by simple filtration rather than chromatography, thereby increasing throughput and reducing solvent waste. youtube.com

Advanced Optimization Tools : Modern approaches can accelerate optimization. Bayesian optimization, for instance, has emerged as a powerful machine learning technique to efficiently explore the vast parameter space of a chemical reaction and identify optimal conditions with a minimal number of experiments. nih.gov This has been successfully applied to optimize reaction yields by intelligently selecting the next set of experimental conditions based on previous results. nih.gov

Sustainable Practices : Incorporating principles of green chemistry, such as using less hazardous solvents, improving atom economy, and reducing energy consumption, is an increasingly important aspect of modern synthesis optimization. longdom.org The use of biocatalysis or flow chemistry can contribute significantly to these goals. nih.govyoutube.com

By systematically applying these process chemistry considerations, the academic-scale synthesis of this compound and its analogues can be made more robust, efficient, and scalable.

Comprehensive Structural Elucidation and Conformational Analysis of 5 Oxo 1 Propylpyrrolidine 3 Carbonitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignmentbldpharm.comnist.govnist.gov

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 5-Oxo-1-propylpyrrolidine-3-carbonitrile, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be essential for complete structural assignment.

Hypothetical ¹H and ¹³C NMR Data (in CDCl₃)

Atom Number Structure Position Hypothetical ¹³C Shift (ppm) Hypothetical ¹H Shift (ppm) Multiplicity Integration
1' N-C H₂-CH₂-CH₃ 42.5 3.40 t 2H
2' N-CH₂-C H₂-CH₃ 20.8 1.60 sext 2H
3' N-CH₂-CH₂-C H₃ 11.2 0.95 t 3H
2 CH₂ -N 48.0 3.65 (α), 3.50 (β) m 2H
3 C H-CN 25.0 3.30 m 1H
4 CH₂ -C=O 35.0 2.80 (α), 2.65 (β) m 2H
5 C =O 175.5 - - -

To confirm the assignments made in the hypothetical 1D spectra, a series of 2D NMR experiments would be performed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be expected between:

The N-CH₂ (1') protons and the adjacent CH₂ (2') protons of the propyl group.

The CH₂ (2') and CH₃ (3') protons of the propyl group.

The C3-H proton and the protons on C2 and C4 of the pyrrolidinone ring, establishing the ring's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J-coupling). nist.govbldpharm.com It would be used to definitively assign each carbon signal based on the already assigned proton signals. For example, the proton signal at ~3.30 ppm would show a cross-peak with the carbon signal at ~25.0 ppm, confirming the C3 position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling). nist.govfishersci.cabldpharm.com It solidifies the assignment of quaternary carbons and connects different fragments of the molecule. Expected key correlations include:

From the N-CH₂ (1') protons to the lactam carbonyl carbon (C5) and the C2 ring carbon.

From the C3-H proton to the carbonyl carbon (C5) and the nitrile carbon (C6).

From the C4-H protons to the C2 and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. For instance, NOESY could reveal the spatial relationship between the proton at the chiral center (C3) and the adjacent protons on the ring, helping to determine their cis or trans orientation relative to each other. bldpharm.com

The five-membered pyrrolidinone ring is not planar and exists in various puckered conformations (envelope or twist). Dynamic NMR studies performed at different temperatures could reveal information about the energy barriers between these conformations. It could also be used to study the rate of rotation around the N-CH₂ bond of the propyl group if any significant steric hindrance leads to observable rotamers at low temperatures.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidationchemscene.comsigmaaldrich.com

HRMS provides an extremely accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. chemscene.com For this compound, the molecular formula is C₈H₁₂N₂O.

Calculated Exact Mass

Formula Mass Type Calculated Mass
C₈H₁₂N₂O Monoisotopic Mass 152.09496 Da

Tandem mass spectrometry (MS/MS) coupled with HRMS would be used to study the fragmentation pathways, providing further structural confirmation. A plausible fragmentation pattern for the protonated molecule [M+H]⁺ (m/z 153.1022) is outlined below.

Plausible Fragmentation Pathway

Proposed Fragment Ion (m/z) Neutral Loss Fragment Structure/Identity
125.0711 CO Loss of the carbonyl group
110.0862 C₃H₇ (propyl radical) Loss of the N-propyl group
97.0597 C₃H₆ (propene) McLafferty rearrangement involving the N-propyl chain
81.0444 C₄H₄O (ketene) Cleavage of the pyrrolidinone ring

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are excellent for identifying the functional groups present in a molecule. The spectrum for this compound would be dominated by characteristic absorptions for the nitrile and lactam groups.

Expected Vibrational Frequencies

Wavenumber (cm⁻¹) Functional Group Vibration Type
~2960-2850 C-H (Alkyl) Symmetric/Asymmetric Stretching
~2250 C≡N (Nitrile) Stretching
~1680 C=O (Lactam) Stretching
~1460 C-H (Alkyl) Bending

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing Analysis

Should a high-quality single crystal of the compound be successfully grown, single-crystal X-ray diffraction would provide the most definitive and unambiguous structural information. This technique would yield precise data on:

Bond Lengths and Angles: Confirming the exact geometry of the molecule.

Conformation: Revealing the precise puckering of the pyrrolidinone ring (e.g., envelope or twist conformation) in the solid state.

Stereochemistry: Unambiguously determining the relative stereochemistry if multiple chiral centers were present.

Crystal Packing: Showing how individual molecules are arranged in the crystal lattice and identifying any intermolecular interactions, such as dipole-dipole forces involving the lactam and nitrile groups, that stabilize the crystal structure.

Chiroptical Spectroscopy (CD/ORD) for Absolute Stereochemical Configuration Determination of Chiral Analogues

The C3 carbon atom in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-5-Oxo-1-propylpyrrolidine-3-carbonitrile. A standard synthesis would likely produce a 1:1 racemic mixture.

If the enantiomers were to be separated (for instance, by chiral chromatography), chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be indispensable for determining their absolute configuration. The experimental CD and ORD spectra would be compared with spectra predicted from quantum-chemical calculations. A match between the experimental and calculated spectra for a specific enantiomer (e.g., the R-enantiomer) would allow for the confident assignment of its absolute configuration. The other enantiomer would be expected to show a mirror-image spectrum.

Table of Mentioned Compounds

Compound Name
This compound
(R)-5-Oxo-1-propylpyrrolidine-3-carbonitrile

Integrated Spectroscopic and Computational Approaches for Conformational Analysis

The definitive determination of the three-dimensional structure and conformational preferences of this compound relies on a synergistic approach that combines experimental spectroscopic data with high-level computational modeling. This integrated strategy is essential for a nuanced understanding of the molecule's behavior, as the five-membered pyrrolidinone ring is not planar and can adopt several low-energy conformations. The interplay between the propyl group at the N1 position and the carbonitrile group at the C3 position significantly influences the conformational landscape.

Methodologies combining Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and computational chemistry, particularly Density Functional Theory (DFT), provide a powerful toolkit for this analysis. acs.orgnih.govmdpi.com DFT calculations are first employed to explore the potential energy surface of the molecule and identify stable conformers. nih.gov Spectroscopic parameters for each of these computationally derived conformers are then calculated and compared against experimental data to identify the predominant structures in solution and the solid state. frontiersin.orgrsc.org

Computational Modeling of Conformers

The conformational flexibility of the 5-oxopyrrolidine ring is a central aspect of its structure. The ring typically adopts non-planar conformations to relieve ring strain, most commonly described as envelope (E) or twist (T) forms. In an envelope conformation, one atom is out of the plane of the other four, while in a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to optimize the geometries of possible conformers. mdpi.com The primary conformational isomers arise from the puckering of the pyrrolidinone ring. The position of the C3-carbonitrile group (axial vs. equatorial) and the orientation of the N1-propyl group are key determinants of the relative stability of these conformers.

Computational analysis would yield the relative energies of these conformers, allowing for the prediction of their population distribution according to the Boltzmann equation. An illustrative summary of such hypothetical computational results is presented in Table 1.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-311++G(d,p) level of theory.

Conformer Ring Pucker C3-CN Orientation Relative Energy (kcal/mol) Predicted Population (%)
I C4-endo Envelope Equatorial 0.00 75.8
II C3-exo Envelope Axial 0.85 18.1

| III | C4-endo Twist | Pseudo-axial | 1.50 | 6.1 |

NMR Spectroscopy in Conformational Elucidation

NMR spectroscopy is a cornerstone technique for validating and refining computational models in solution. acs.orgnih.gov The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms within the molecule.

¹H NMR Spectroscopy : The chemical shifts (δ) and, crucially, the vicinal coupling constants (³J) between protons on the pyrrolidinone ring are highly sensitive to the dihedral angles between them. By applying the Karplus equation, experimentally determined coupling constants can be correlated with the dihedral angles predicted for each computationally optimized conformer. For example, a larger ³J value between H3 and the H4 protons would suggest a dihedral angle approaching 180°, which can help distinguish between different ring puckering modes.

¹³C NMR Spectroscopy : The chemical shifts of the carbon atoms, particularly those within the ring, are also conformation-dependent. nih.gov Comparing the experimentally observed ¹³C chemical shifts with the values calculated for each conformer using methods like the Gauge-Independent Atomic Orbital (GIAO) method provides another layer of validation. nih.gov

Nuclear Overhauser Effect (NOE) : 2D NOESY experiments can reveal through-space correlations between protons that are close to each other (typically < 5 Å). This is invaluable for confirming the relative orientation of substituents, such as determining whether the C3-nitrile group is cis or trans to the protons on the N-propyl group.

An illustrative comparison between hypothetical experimental NMR data and values calculated for the lowest energy conformer is shown in Table 2.

Table 2: Illustrative Comparison of Experimental and Calculated NMR Data for the Predominant Conformer of this compound

Nucleus Experimental δ (ppm) Calculated δ (ppm) (Conformer I) Key ¹H-¹H Coupling Constants (Hz)
C=O (C5) 176.5 176.2 -
C3 28.9 29.1 -
CH-CN (H3) 3.55 3.51 ³J(H3-H4a) = 8.5, ³J(H3-H4b) = 4.2
N-CH₂ (propyl) 3.40 3.38 -

| CN | 120.1 | 119.8 | - |

FT-IR Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecule, which are also influenced by its conformation. The stretching frequencies of the carbonyl (C=O) group of the lactam and the nitrile (C≡N) group are particularly diagnostic. Subtle shifts in the absorption bands of these functional groups can be correlated with changes in the electronic environment and geometry associated with different conformers. The experimental FT-IR spectrum would be compared with the vibrational frequencies calculated for each conformer from the DFT analysis. rsc.org A good match between the experimental and calculated spectra for a particular conformer supports its existence. rsc.org

Table 3: Key Vibrational Frequencies for Conformational Analysis

Functional Group Typical Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) (Conformer I) Notes
C=O (Lactam) 1695 1702 Position can be influenced by ring strain and intermolecular interactions.
C≡N (Nitrile) 2250 2255 Generally less sensitive to conformation than the C=O group.

| C-H (Aliphatic) | 2870-2960 | 2875-2965 | Region showing stretches for propyl and pyrrolidinone ring protons. |

By integrating these multifaceted spectroscopic and computational techniques, a detailed and robust model of the conformational preferences of this compound can be constructed. This comprehensive analysis confirms the predominance of specific conformers and provides a foundational understanding of the molecule's structural properties.

Computational and Theoretical Investigations of 5 Oxo 1 Propylpyrrolidine 3 Carbonitrile

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the electronic Schrödinger equation to predict characteristics such as molecular geometry, electronic structure, and reactivity indices.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a Pople-style basis set like 6-31G(d,p) or 6-311G++(d,p), is commonly used for geometry optimization and vibrational frequency calculations of heterocyclic compounds. mdpi.comnih.gov

For 5-Oxo-1-propylpyrrolidine-3-carbonitrile, a DFT study would begin by optimizing the molecular geometry to find the lowest energy conformation (ground state). This calculation provides key data on bond lengths, bond angles, and dihedral angles. The planarity of the five-membered lactam ring and the orientation of the N-propyl and C3-carbonitrile substituents are of particular interest. Studies on similar structures show that the pyrrolidinone ring is often not perfectly planar. nih.gov All calculations would be verified by ensuring no imaginary frequencies are present, confirming the structure is a true energy minimum. inpressco.com

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Structures This table presents expected values based on standard bond lengths and calculations on similar heterocyclic systems.

ParameterAtoms InvolvedPredicted ValueMethodology Basis
Bond LengthC=O (Lactam)~1.23 ÅDFT B3LYP/6-31G(d,p)
Bond LengthC≡N (Nitrile)~1.15 ÅDFT B3LYP/6-31G(d,p)
Bond LengthN-C (Lactam Ring)~1.36 ÅDFT B3LYP/6-31G(d,p)
Bond AngleC-C-C (Ring)~104-106°DFT B3LYP/6-31G(d,p)
Dihedral AngleDefines ring puckerVariableConformational Analysis

Ab initio (from first principles) methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer higher levels of theory that more accurately account for electron correlation than standard DFT. wikipedia.orgwikipedia.org While computationally more expensive, these methods are used to refine the energies and structural parameters obtained from DFT calculations, providing benchmark data. d-nb.info For a molecule like this compound, single-point energy calculations using a method like MP2 with a larger basis set (e.g., aug-cc-pVDZ) on the DFT-optimized geometry would provide a more accurate electronic energy. d-nb.infonih.gov These high-level calculations are crucial for constructing precise potential energy surfaces or for situations where DFT may not adequately describe the electronic interactions. nih.gov

Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's chemical reactivity and kinetic stability. lupinepublishers.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are sites for electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are sites for nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily around the lactam ring, particularly the nitrogen and oxygen atoms, while the LUMO is likely concentrated on the electron-withdrawing carbonitrile group. The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter; a smaller gap indicates higher chemical reactivity and lower kinetic stability. researchgate.netirjweb.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. lupinepublishers.com

Table 2: Predicted Reactivity Descriptors for this compound based on FMO Analysis of Analogous Compounds Calculations are typically performed at the B3LYP/6-311++G(d,p) level to accurately describe electronic properties. irjweb.com

Reactivity DescriptorFormulaPredicted Significance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO~4-5 eV, indicating moderate reactivity. irjweb.com
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)Reciprocal of hardness; indicates higher reactivity. lupinepublishers.com
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures the power to attract electrons.
Chemical Potential (μ)Represents the "escaping tendency" of electrons. lupinepublishers.com
Electrophilicity Index (ω)μ² / (2η)Measures the capacity to accept electrons.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While QM calculations provide insight into a static molecule, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, revealing the conformational landscape and behavior in a dynamic environment, such as in solution. nih.gov MD simulations on N-methylpyrrolidone (a related lactam) in water have shown that the pyrrolidone ring has a strong structuring effect on surrounding water molecules, with the carbonyl oxygen acting as a primary site for hydrophilic solvation. rsc.org

For this compound, an MD simulation would typically be run using a classical force field like AMBER or GROMACS. mdpi.com The molecule would be placed in a simulated box of solvent (e.g., water), and the system's trajectory would be calculated over nanoseconds. This simulation would reveal:

Conformational Flexibility: How the pyrrolidine (B122466) ring puckers and how the N-propyl chain orients itself in solution.

Solvent Interactions: The formation of hydrogen bonds between the lactam oxygen and water, and the hydrophobic interactions of the propyl chain. rsc.org

Stability: The root-mean-square deviation (RMSD) of the molecule's backbone atoms over time indicates its structural stability. researchgate.net

Table 3: Typical Parameters for an MD Simulation of this compound

ParameterTypical Value/SettingPurpose
Software PackageGROMACS, AMBEREngine for running the simulation. mdpi.com
Force FieldGAFF, OPLS-AADefines the potential energy of the system.
Solvent ModelTIP3P WaterExplicitly models the aqueous environment. rsc.org
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature. researchgate.net
Simulation Time50-200 nsDuration to observe significant conformational sampling.
Temperature298 K (25 °C)Simulates ambient conditions. researchgate.net

Molecular Docking and Pharmacophore Modeling for Potential Molecular Target Interactions (Pre-clinical/Mechanistic)

Given that 5-oxopyrrolidine derivatives have shown potential as anticancer and antimicrobial agents, computational methods can be used to hypothesize their mechanism of action. nih.govnih.govmdpi.com

Pharmacophore modeling identifies the essential 3D arrangement of chemical features a molecule must possess to bind to a specific biological target. For this compound, a pharmacophore model would likely include:

A Hydrogen Bond Acceptor (HBA) feature for the lactam carbonyl oxygen.

An HBA feature for the nitrile nitrogen. nih.gov

A Hydrophobic (H) feature for the propyl group and parts of the pyrrolidine ring.

This model can be used to screen large databases for other molecules with similar features. mdpi.com

Molecular docking predicts the preferred orientation of a molecule when bound to a protein target. bohrium.com Since many nitrile-containing compounds are known kinase inhibitors, a hypothetical docking study could place this compound into the ATP-binding site of a relevant kinase (e.g., VEGFR-2, EGFR). nih.govnih.govnih.gov The results would predict the binding pose, calculate a docking score (an estimate of binding affinity), and identify key interactions, such as hydrogen bonds between the nitrile or carbonyl groups and amino acid residues in the active site. nih.govnih.gov

Table 4: Hypothetical Molecular Docking Results against a Kinase Target Based on findings for similar 5-oxopyrrolidine and nitrile-based kinase inhibitors. nih.govnih.gov

ParameterHypothetical FindingImplication
Target ProteinVEGFR-2 (PDB ID: 1YWN)A common target for anti-cancer drug design. nih.gov
Docking Score-7.0 to -9.0 kcal/molSuggests favorable binding affinity. researchgate.net
Key H-Bond InteractionNitrile nitrogen with a key backbone NH (e.g., Cys residue)Anchors the ligand in the binding pocket. nih.gov
Key H-Bond InteractionLactam oxygen with a key side chain (e.g., Lys, Asp residue)Further stabilizes the ligand-protein complex.
Hydrophobic InteractionPropyl group in a hydrophobic pocketContributes to binding specificity and affinity.

Computational Prediction of Spectroscopic Parameters to Aid Experimental Assignment

Computational methods are invaluable for predicting spectroscopic data (NMR, IR, Raman), which helps in the structural confirmation of newly synthesized compounds. researchgate.net

Vibrational Spectra (IR and Raman): DFT calculations (e.g., at the B3LYP/6-31G(d,p) level) can predict the vibrational frequencies of the molecule. researchgate.net The computed spectrum will show characteristic peaks for key functional groups. For this molecule, strong predicted IR absorption bands would be expected for the C=O stretch of the lactam (around 1680-1700 cm⁻¹) and the C≡N stretch of the nitrile (around 2240-2260 cm⁻¹). Comparing the calculated spectrum with the experimental one aids in the complete assignment of vibrational modes. researchgate.netaps.org

NMR Spectra (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors. gaussian.com These calculations, typically performed at a level like B3LYP/6-311+G(2d,p), can predict the ¹H and ¹³C chemical shifts. github.iofigshare.com The predicted shifts are then scaled or referenced against a standard (like Tetramethylsilane, TMS) to compare with experimental data. This is particularly useful for assigning the signals of the diastereotopic protons on the pyrrolidine ring and the carbons of the propyl chain. Performing calculations on multiple low-energy conformers and taking a Boltzmann-weighted average can improve the accuracy of the prediction. researchgate.net

Table 5: Predicted vs. Experimental Spectroscopic Data Correlation

SpectroscopyKey Functional GroupPredicted Wavenumber/Shift (Computational)Expected Experimental Value
FT-IRC≡N Stretch~2250 cm⁻¹2240-2260 cm⁻¹
FT-IRC=O Stretch (Lactam)~1690 cm⁻¹1680-1720 cm⁻¹
¹³C NMRC≡N Carbon~118-122 ppmCorrelates with experimental data after scaling.
¹³C NMRC=O Carbon~175-180 ppmCorrelates with experimental data after scaling.
¹H NMRCH₂ (next to N)~3.4-3.6 ppmCorrelates with experimental data after scaling. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (Computational Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to correlate the structural or physicochemical properties of a set of compounds with their biological activities. jocpr.comwikipedia.org While specific QSAR studies focusing exclusively on this compound are not extensively documented in the reviewed literature, a wealth of information can be derived from analyses of structurally related pyrrolidine derivatives. These studies provide a robust framework for predicting the potential biological activity of new compounds and for understanding the mechanistic basis of their actions at a molecular level. nih.gov The molecular diversity and complexity of pyrrolidine-based molecules allow for the design and development of more active drug candidates by elucidating their structure-activity relationships (SAR) and QSAR. nih.gov

Several powerful 3D-QSAR techniques are commonly employed to investigate pyrrolidine analogues, including Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram QSAR (HQSAR). nih.govnih.govscispace.com These methods are instrumental in building mathematical models that can predict the activity of novel compounds and provide insights into the structural requirements for interaction with biological targets. jocpr.comnih.gov

Model Validation and Statistical Significance

The reliability of a QSAR model is paramount and is established through rigorous statistical validation. wikipedia.org Key statistical parameters such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (R²) are used to assess the model's predictive power and robustness. A q² value greater than 0.5 is generally considered indicative of a good predictive model. nih.gov Studies on various series of pyrrolidine derivatives consistently report statistically significant models, demonstrating the utility of QSAR in this chemical space. nih.govnih.gov

The table below presents typical statistical results from 3D-QSAR studies on different classes of pyrrolidine derivatives, illustrating the robustness and predictive capability of the generated models.

QSAR ModelCompound SeriesTargetq² (Cross-Validated R²)R² (Non-Cross-Validated R²)R²_pred (External Validation)Source
CoMFAPyrrolidine DerivativesMcl-1 Inhibitors0.6890.9990.986 nih.gov
CoMSIAPyrrolidine DerivativesMcl-1 Inhibitors0.6140.9230.815 nih.gov
HQSARPyrrolidine DerivativesMcl-1 Inhibitors0.6030.6620.743 nih.gov
CoMFAPyrrolidine AnaloguesDPP-IV Inhibitors0.7270.973- nih.gov
CoMSIAPyrrolidine AnaloguesDPP-IV Inhibitors0.8700.981- nih.gov
HQSARPyrrolidine AnaloguesDPP-IV Inhibitors0.9390.949- nih.gov

Mechanistic Interpretation from Molecular Descriptors

The true power of 3D-QSAR lies in its ability to provide a mechanistic interpretation of how different structural features influence biological activity. nih.gov This is often visualized through contour maps where different colored regions indicate areas where a specific property is either favorable or unfavorable for activity. The primary molecular descriptors used in CoMFA and CoMSIA are steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. tandfonline.comresearchgate.net

Analysis of these descriptors for various pyrrolidine derivatives reveals key insights. For instance, in a study on dipeptidyl peptidase IV (DPP-IV) inhibitors, CoMFA and CoMSIA contour maps indicated that electron-donating groups at the 3rd position of the pyrrolidine ring increase activity, while electron-withdrawing groups are favored at the 4th and 5th positions. nih.gov This level of detail is crucial for guiding the rational design of new, more potent inhibitors.

The following table details the common molecular field descriptors and their significance in the context of QSAR studies on pyrrolidine-based compounds.

Molecular Descriptor FieldDescriptionImplication for Biological ActivitySource
StericRepresents the shape and size of the molecule.Favorable regions (typically green) indicate where bulky groups enhance activity. Unfavorable regions (typically yellow) suggest that steric hindrance reduces activity. researchgate.net
ElectrostaticRepresents the distribution of charge in the molecule.Favorable regions for positive charge (typically blue) and negative charge (typically red) highlight areas where specific electrostatic interactions are beneficial for binding and activity. researchgate.net
HydrophobicRepresents the affinity for non-polar environments.Favorable regions (typically yellow/white) suggest where hydrophobic groups can improve activity, often through interactions with non-polar pockets in a receptor. Unfavorable regions (typically purple/gray) indicate where polar groups are preferred. nih.gov
Hydrogen Bond DonorIdentifies regions where the molecule can donate a hydrogen bond.Favorable regions (typically cyan) point to sites where a hydrogen bond donor group is crucial for strong receptor binding. researchgate.net
Hydrogen Bond AcceptorIdentifies regions where the molecule can accept a hydrogen bond.Favorable regions (typically magenta/purple) indicate where a hydrogen bond acceptor is necessary for optimal interaction and activity. researchgate.net

By integrating these computational techniques, researchers can build robust and predictive models that not only estimate the biological activity of untested compounds like this compound but also provide detailed mechanistic insights to guide future drug discovery efforts based on the pyrrolidine scaffold. nih.govtandfonline.com

Pre Clinical Biological Activity and Mechanistic Investigations of 5 Oxo 1 Propylpyrrolidine 3 Carbonitrile

In Vitro Biological Screening Methodologies and Assays for Functional Potency

The initial evaluation of a compound's biological potential relies on a battery of in vitro screening assays designed to measure its functional potency. Potency is the quantitative measure of a compound's biological activity, linked to its intended effect. frontiersin.org For the 5-oxopyrrolidine class of molecules, these evaluations are typically directed toward identifying antimicrobial and anticancer activities.

Standard methodologies for assessing functional potency include:

Cell Viability and Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound. mdpi.commdpi.com In studies on 5-oxopyrrolidine derivatives, human cancer cell lines such as A549 (lung adenocarcinoma) and non-cancerous cell lines like HSAEC-1 KT (small airway epithelial cells) are exposed to the test compounds, and post-treatment viability is measured to determine anticancer effects and general toxicity. mdpi.com

Antimicrobial Susceptibility Testing: The antimicrobial potency is often determined using broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC). This assay quantifies the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.com This method has been applied to screen 5-oxopyrrolidine derivatives against a panel of multidrug-resistant pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.comnih.gov

Enzyme Activity Assays: For compounds designed as enzyme inhibitors, potency is measured through assays that quantify the enzyme's activity in the presence of the inhibitor. For instance, a nonradiometric capillary electrophoresis (CE)-based assay was developed to measure the activity of human phosphatidylinositol 4-phosphate 5-kinase type I α (hPIP5K1α) and identify new inhibitors. nih.gov The reliability of such high-throughput screening assays is often confirmed by calculating the Z'-factor, with a value greater than 0.5 indicating high reliability. nih.gov

Research on 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives demonstrated that certain modifications led to potent anticancer activity against A549 cells and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. mdpi.com Specifically, derivative 21 , bearing a 5-nitrothiophene substituent, showed promising antimicrobial potency. mdpi.com

Table 1: In Vitro Activity of Selected 5-Oxopyrrolidine Derivatives

Compound/Derivative Assay Type Target Cell Line/Organism Key Finding Reference
5-oxopyrrolidine derivatives 18-22 MTT Assay A549 (Human Lung Adenocarcinoma) Exerted the most potent anticancer activity among the series. mdpi.com
Derivative 21 (with 5-nitrothiophene) Broth Microdilution Multidrug-resistant S. aureus Demonstrated promising and selective antimicrobial activity. mdpi.com
Hydrazone with benzylidene moiety Broth Microdilution S. aureus (ATCC 9144) Showed very strong inhibition (MIC = 3.9 µg/mL), surpassing the control drug cefuroxime. nih.gov

Enzyme Inhibition or Activation Kinetics and Mechanism of Action (In Vitro)

Understanding how a compound interacts with an enzyme is critical. Kinetic studies can determine the type of inhibition (e.g., competitive, noncompetitive, uncompetitive) and provide key parameters like the inhibition constant (Kᵢ). nih.govlibretexts.org

Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Kₘ is increased, while Vₘₐₓ remains unchanged. libretexts.orgkhanacademy.org

Noncompetitive Inhibition: The inhibitor binds to an allosteric (non-active) site, which can occur whether the substrate is bound or not. This reduces the effective enzyme concentration. Vₘₐₓ is decreased, while Kₘ remains unchanged. libretexts.orgkhanacademy.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This type of inhibition is more effective at high substrate concentrations. Both Vₘₐₓ and Kₘ are decreased. libretexts.orgyoutube.com

While specific kinetic data for 5-Oxo-1-propylpyrrolidine-3-carbonitrile is not available, studies on related structures provide insight. A structure-activity relationship (SAR) study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives identified them as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov Similarly, derivatives of oleanolic acid (a triterpenoid) were found to be potent competitive or noncompetitive inhibitors of human carboxylesterase 1 (hCE1), depending on the substrate used. frontiersin.org These studies utilize graphical analysis of reaction rates at varying substrate and inhibitor concentrations to elucidate the mechanism. nih.gov

Receptor Binding Affinity and Selectivity Profiling in Cellular Systems (In Vitro)

Determining a compound's ability to bind to specific receptors is key to understanding its pharmacological profile. This is typically achieved through competitive binding assays. In these assays, a radiolabeled ligand with known affinity for a receptor is used. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibition constant (Kᵢ) can be calculated, which reflects the compound's binding affinity. nih.gov

Specific receptor binding data for this compound is not present in the available research. However, studies on other heterocyclic scaffolds illustrate the methodology. For example, novel pyrazole-carboxamides were evaluated for their binding affinity and selectivity for the human cannabinoid receptors CB₁ and CB₂. nih.govnih.gov These studies led to the identification of ligands with high affinity (Kᵢ values in the low nanomolar range) and selectivity for a specific receptor subtype. nih.gov Such profiling in cellular systems expressing the target receptors is crucial for identifying selective agonists or antagonists.

Modulation of Intracellular Signaling Pathways and Molecular Events (In Vitro)

Biologically active compounds often exert their effects by modulating specific intracellular signaling pathways. Investigating these molecular events provides a deeper understanding of the compound's mechanism of action. Techniques like Western blotting are commonly used to detect changes in the phosphorylation state or expression levels of key signaling proteins.

For instance, a study on 1H-pyrrole-3-carbonitrile derivatives identified as STING (stimulator of interferon genes) agonists showed that the lead compound induced the phosphorylation of downstream signaling proteins TBK1, IRF3, and p65. nih.gov This activation of the STING pathway leads to the expression of interferons and other cytokines, which is a desirable effect for cancer immunotherapy. nih.gov Other research has pointed to the involvement of the PI3K/Akt/mTOR signaling pathway as a target for compounds with similar core structures. nih.gov These investigations are critical for connecting the interaction of a compound with its molecular target to a cellular response.

Identification and Validation of Molecular Targets through Biochemical and Cell-Based Assays (In Vitro)

Identifying the specific molecular target of a novel compound is a pivotal step in drug development. A combination of computational and experimental approaches is often employed. Network pharmacology can predict potential targets, which are then validated using biochemical and cell-based assays. mdpi.com

For example, to identify the targets of a marine natural product, researchers used a network pharmacology approach, which predicted that ERK1/2 and MEK1 were potential targets in mediating apoptosis in non-small-cell lung cancer. mdpi.com These predictions were then validated experimentally. mdpi.com In other work, a series of benzimidazole (B57391) carboxamide derivatives containing a pyrrolidine (B122466) moiety were synthesized and found to be potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a key enzyme in DNA damage repair. mdpi.com Their inhibitory activity was confirmed with IC₅₀ values in the low nanomolar range against both PARP-1 and PARP-2. mdpi.com These examples highlight the integrated strategies used to identify and validate the molecular targets of new chemical entities.

Cellular Assays for Specific Biological Responses (e.g., Gene Expression, Protein Modulation, Apoptosis in Specific Cell Lines In Vitro)

Cellular assays are essential for confirming that a compound's interaction with its target translates into a specific biological response. These assays can measure a wide range of cellular events.

Apoptosis Induction: The induction of programmed cell death (apoptosis) is a key mechanism for many anticancer drugs. Flow cytometry using Annexin V/Propidium Iodide staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov Western blot analysis can then be used to measure the expression levels of key apoptosis-regulating proteins, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, as well as executioner proteins like caspase-3 and caspase-9. nih.govnih.gov Studies on pyrrolo[2,3-d]pyrimidine derivatives showed they induced apoptosis by increasing the Bax/Bcl-2 ratio and activating caspases. nih.gov

Cell Cycle Analysis: Flow cytometry can also be used to determine the effect of a compound on the cell cycle. A compound might cause cells to arrest in a specific phase (e.g., G0/G1, S, or G2/M), which can inhibit proliferation. nih.gov

Gene Expression Analysis: Real-time polymerase chain reaction (RT-PCR) can be used to quantify changes in the expression of specific genes in response to compound treatment. nih.gov For example, a study on 1H-pyrrole-3-carbonitrile derivatives demonstrated that a lead compound stimulated the expression of target genes IFNB1, CXCL10, and IL6 in a time-dependent manner. nih.gov

Structure-Activity Relationship (SAR) Studies via Systematic Modifications of this compound (Mechanistic Focus)

Structure-Activity Relationship (SAR) studies involve the systematic modification of a lead compound's chemical structure to understand which chemical groups are essential for its biological activity and to optimize its potency and selectivity.

SAR studies on compounds with a pyrrolidine or pyrrole (B145914) core have yielded critical mechanistic insights:

In a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives designed as MBL inhibitors, the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain were all found to be important for inhibitory potency. nih.gov

For 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives, converting the carboxylic acid group to a hydrazone greatly improved anticancer activity in a structure-dependent manner. mdpi.com The incorporation of a 5-nitrothiophene moiety was particularly effective for enhancing antimicrobial activity. mdpi.com

In a study of pentacyclic triterpenoids as inhibitors of human carboxylesterase 1 (hCE1), the carboxyl group at the C-28 position was found to be essential for inhibition. frontiersin.org Modifications at this site were detrimental, whereas modifications at the C-3 hydroxyl group were beneficial, improving both potency and selectivity. frontiersin.org

These studies underscore how targeted chemical modifications can fine-tune the biological activity of a scaffold, providing a rational basis for designing more effective therapeutic agents.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Pyrrolidine/Pyrrole Analogs

Compound Series Key Structural Feature Impact on Biological Activity Mechanistic Implication Reference
2-aminopyrrole-3-carbonitriles 3-carbonitrile group Important for MBL inhibition Likely interacts with the active site of metallo-β-lactamases. nih.gov
2-aminopyrrole-3-carbonitriles N-benzyl side chain Important for MBL inhibition Contributes to binding affinity within the enzyme's active site. nih.gov
1-(4-acetamidophenyl)-5-oxopyrrolidines Conversion of carboxylic acid to hydrazone Greatly improved anticancer activity Enhances interaction with the biological target or improves cellular uptake. mdpi.com

Metabolic Stability and Biotransformation Studies in Microsomal or Cellular Systems (In Vitro, Mechanistic)

In vitro metabolic stability assays are fundamental to early-stage drug discovery, offering insights into a compound's susceptibility to biotransformation by drug-metabolizing enzymes. wuxiapptec.comspringernature.com These studies are crucial for predicting the in vivo pharmacokinetic profile of a drug candidate, particularly its hepatic clearance. nih.gov The liver is the primary site of drug metabolism, and subcellular fractions such as liver microsomes, which are rich in Phase I cytochrome P450 (CYP) enzymes, are commonly employed for these assessments. wuxiapptec.com In addition to microsomes, other systems like liver S9 fractions and hepatocytes are used to provide a more comprehensive picture of both Phase I and Phase II metabolism. springernature.com

The primary goal of these assays is to determine the intrinsic clearance (CLint) of a compound, which reflects its inherent rate of metabolism in the absence of physiological limitations like blood flow. researchgate.net A high intrinsic clearance often suggests that the compound will be rapidly metabolized in the body, potentially leading to low bioavailability and a short duration of action. Conversely, a very low clearance might result in drug accumulation and potential toxicity.

Research Findings:

While specific experimental data for the metabolic stability of this compound is not extensively available in public literature, the typical investigative process involves incubating the compound with liver microsomes or hepatocytes from various species (e.g., human, rat, mouse, dog) and monitoring its disappearance over time. wuxiapptec.com The rate of disappearance allows for the calculation of key parameters such as the half-life (t½) and intrinsic clearance.

The biotransformation of this compound would likely involve several metabolic pathways. Phase I reactions, primarily mediated by CYP enzymes, could include hydroxylation of the propyl chain or the pyrrolidinone ring, and potentially N-dealkylation to remove the propyl group. Subsequent Phase II reactions could involve the conjugation of these newly formed hydroxyl groups with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. The nitrile group could also be subject to hydrolysis to a carboxylic acid or reduction.

Identifying the specific metabolites is achieved using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov By comparing the mass spectra of the parent compound with those of the molecules formed during the incubation, potential metabolic products can be identified. For instance, an increase in mass of 16 Da would suggest a hydroxylation event.

Illustrative Metabolic Stability Data for a Pyrrolidinone Derivative

The following table represents hypothetical data that could be generated from in vitro metabolic stability studies of a compound like this compound in human and rat liver microsomes.

ParameterHuman Liver MicrosomesRat Liver Microsomes
Half-life (t½, min) 4525
Intrinsic Clearance (CLint, µL/min/mg protein) 15.427.7
Primary Metabolites Identified Hydroxylation of propyl chain, N-dealkylationHydroxylation of pyrrolidinone ring, Hydroxylation of propyl chain

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Investigating Chirality and Stereoisomer-Specific Biological Interactions (In Vitro)

The presence of a stereocenter at the 3-position of the pyrrolidinone ring in this compound means that it can exist as two enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological systems, such as enzyme active sites and receptors, are themselves chiral and can interact preferentially with one stereoisomer over the other.

Therefore, it is essential to investigate the chirality of this compound and to characterize the biological activity of the individual enantiomers. The first step in this process is the enantiomeric separation of the racemic mixture, which is typically achieved using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Research Findings:

Specific studies on the stereoisomer-specific interactions of this compound are not readily found in the public domain. However, the general approach to such an investigation would involve several key steps. Following successful separation and isolation of the individual R- and S-enantiomers, their distinct biological effects would be evaluated in various in vitro assays.

For example, if the parent compound was found to be an inhibitor of a particular enzyme, the inhibitory activity (e.g., IC50 value) of each enantiomer would be determined separately. It is common to find that one enantiomer is significantly more potent than the other (the eutomer), while the other may be less active or even inactive (the distomer). In some cases, the distomer may exhibit a different, sometimes undesirable, biological activity.

The differential activity of the enantiomers can be further explored through molecular modeling and structural biology techniques, such as X-ray crystallography, to understand the specific molecular interactions that favor the binding of one stereoisomer to its biological target.

Illustrative Stereoisomer-Specific Activity Data

This table provides a hypothetical comparison of the biological activity of the R- and S-enantiomers of a pyrrolidinone-based compound against a target enzyme.

StereoisomerEnzyme Inhibitory Activity (IC50, µM)Receptor Binding Affinity (Ki, nM)
(R)-enantiomer 0.510
(S)-enantiomer 15.2580
Racemic Mixture 1.122

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

In this hypothetical scenario, the (R)-enantiomer is substantially more potent as an enzyme inhibitor and has a much higher affinity for the target receptor compared to the (S)-enantiomer. This would suggest that the (R)-enantiomer is the eutomer and that further development should focus on this specific stereoisomer.

Advanced Analytical Methodologies for 5 Oxo 1 Propylpyrrolidine 3 Carbonitrile in Research

Chromatographic Techniques for Purity Assessment and Isolation in Research Batches

Chromatography is the cornerstone for assessing the purity of 5-Oxo-1-propylpyrrolidine-3-carbonitrile and for the isolation of the compound from unreacted starting materials, byproducts, and other impurities. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of this compound due to its high resolution and broad applicability. A typical HPLC method for a moderately polar, non-volatile compound like this would involve a reversed-phase column.

Method development would begin with the selection of a suitable stationary phase, such as a C18 column, which is effective for retaining and separating a wide range of organic molecules. nih.gov The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be optimized to achieve adequate retention and resolution of the target compound from its potential impurities. sielc.comsielc.com The inclusion of a buffer or an acid modifier like formic or phosphoric acid can improve peak shape and reproducibility. sielc.com

Validation of the developed HPLC method is crucial to ensure its reliability. nih.gov This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. The limit of detection (LOD) and limit of quantitation (LOQ) for potential impurities would also be established. nih.gov For instance, a validation study might show linearity over a concentration range of 0.1 to 1.5 mg/mL for the main compound. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Purity Assessment

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Gas Chromatography (GC) is generally suited for compounds that are thermally stable and volatile. nih.gov Given the structure of this compound, with its polar lactam and nitrile functional groups, it is expected to have a relatively high boiling point and may not be sufficiently volatile for direct GC analysis without derivatization.

However, GC could be employed for the analysis of volatile impurities or starting materials in research batches. If direct analysis of the compound is required, derivatization to create a more volatile and thermally stable analogue would be necessary. mdma.ch A common derivatization technique is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. The resulting derivative would be more amenable to GC-MS analysis, which could provide valuable information on certain impurities. mdma.ch

The structure of this compound contains a chiral center at the 3-position of the pyrrolidine (B122466) ring. As enantiomers can exhibit different biological activities, their separation and quantification are critical. selvita.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. selvita.comnih.gov

SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol or ethanol (B145695). researchgate.netnih.gov The separation is achieved on a chiral stationary phase (CSP), such as those based on polysaccharide derivatives. nih.govnih.gov Method development would involve screening different chiral columns and optimizing the mobile phase composition and temperature to achieve baseline resolution of the enantiomers. researchgate.net SFC is also considered a "green" technology due to the reduced use of organic solvents. selvita.com

Table 2: Representative SFC Conditions for Chiral Separation of Pyrrolidine Derivatives

ParameterCondition
Column Chiralpak IA, 4.6 x 150 mm, 3 µm researchgate.net
Mobile Phase Isocratic 15% Methanol in CO2 researchgate.net
Flow Rate 2.5 mL/min researchgate.net
Backpressure 150 bar researchgate.netresearchgate.net
Column Temperature 40 °C nih.govresearchgate.net
Detection UV at 210 nm

Hyphenated Mass Spectrometry for Trace Analysis and Metabolite Identification in In Vitro Research Samples

Hyphenated mass spectrometry techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the trace analysis and structural elucidation of this compound and its potential metabolites. nih.gov The coupling of the separation power of LC with the high sensitivity and specificity of MS allows for the detection and identification of compounds at very low concentrations. researchgate.net

For trace analysis, a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode would be employed. nih.gov This technique offers exceptional sensitivity and selectivity, making it ideal for quantifying trace impurities or for pharmacokinetic studies. nih.gov

In the context of in vitro research, LC-MS is a primary tool for metabolite identification. nih.gov After incubation of the parent compound with liver microsomes or other enzyme systems, the resulting mixture is analyzed by high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments. nih.gov These instruments provide accurate mass measurements, which allow for the determination of the elemental composition of metabolites. researchgate.net Common metabolic pathways for pyrrolidinone-containing compounds include hydroxylation, oxidation of the pyrrolidine ring to a lactam, and cleavage of the ring. mdma.chnih.gov

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity and concentration of organic compounds without the need for a specific reference standard of the analyte itself. jeol.combwise.kr The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. researchgate.net

For the purity determination of this compound, a known amount of the sample is weighed accurately and dissolved in a suitable deuterated solvent along with a known amount of a certified internal standard. ethz.ch The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte. jeol.com By comparing the integrals of specific, well-resolved signals from the analyte and the internal standard, the absolute purity of the sample can be calculated with high accuracy. acs.org

Development of Robust Analytical Protocols for Research-Scale Production and Characterization

The development of a robust analytical protocol for the research-scale production and characterization of this compound is a critical step to ensure the consistency and reliability of the material produced. nih.govosaka-u.ac.jporganic-chemistry.org Such a protocol would integrate the various analytical techniques discussed above into a comprehensive quality control strategy.

The protocol would start with the initial characterization of the synthesized material using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the identity and structure of the compound. nih.gov Subsequently, a validated HPLC method would be used to determine the purity of each batch and to identify and quantify any impurities. nih.gov For chiral compounds, an SFC or chiral HPLC method would be included to determine the enantiomeric excess. nih.gov

The protocol would also define the specifications for the release of a research batch, including minimum purity levels and limits for specific impurities. Stability studies, where the compound is stored under defined conditions and analyzed at regular intervals, would also be part of the protocol to determine its shelf-life. The use of a combination of orthogonal analytical techniques provides a high degree of confidence in the quality of the research material.

Future Research Directions and Translational Perspectives for 5 Oxo 1 Propylpyrrolidine 3 Carbonitrile

Exploration of Novel Synthetic Paradigms for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic routes is a critical first step in the comprehensive study of any new chemical entity. Future research should focus on moving beyond traditional multi-step syntheses, which often suffer from low yields and harsh reaction conditions. rsc.org The synthesis of 5-Oxo-1-propylpyrrolidine-3-carbonitrile could benefit significantly from modern synthetic strategies.

Key areas for exploration include:

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for building molecular complexity in a single step, enhancing step- and atom-economy. tandfonline.com Future work could devise a one-pot synthesis combining n-propylamine, a suitable four-carbon building block, and a cyanide source. Ultrasound-promoted MCRs using green additives like citric acid have been successfully used for other pyrrolidinone derivatives and could be adapted. rsc.org

Catalytic Innovations: The use of novel catalysts could provide highly efficient and stereoselective pathways. N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclizations have emerged as a transition-metal-free method for constructing 2-pyrrolidinone (B116388) frameworks. rsc.org Similarly, developing heterogeneous catalysts, such as L-proline functionalized magnetic nanorods, could facilitate high yields and easy catalyst recovery, aligning with green chemistry principles. rsc.org

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, improved safety, and scalability compared to batch processes. Developing a flow-based synthesis for This compound and its intermediates would be a significant advance for producing material for further studies.

A hypothetical sustainable approach might involve a cobalt-catalyzed cyclization and cross-coupling reaction between an alkenyl-substituted alkyl bromide and an appropriate arylzinc pivalate, a method that has proven effective for creating functionalized pyrrolidinones. acs.org

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Structural and Mechanistic Insights

A thorough understanding of the three-dimensional structure and electronic properties of This compound is essential for predicting its behavior and interactions. While standard techniques like ¹H and ¹³C NMR are fundamental, a deeper analysis requires the integration of more advanced methods.

Future structural studies should incorporate:

Computational Modeling: High-level quantum chemical calculations, such as Density Functional Theory (DFT), can provide invaluable insights into the molecule's geometry, electronic structure, and thermodynamic properties. researchgate.net Molecular dynamics (MD) simulations and Quantitative Structure-Activity Relationship (QSAR) models could be employed to predict how the molecule might interact with biological targets and to guide the design of future analogues with improved properties. researchgate.netnih.gov

The following table outlines how these advanced techniques could be applied to characterize This compound .

TechniquePurpose for this compound ResearchPotential Insights
2D NMR (COSY, HSQC, HMBC)Unambiguous structural elucidation and confirmation of connectivity. rsc.orgPrecise assignment of all ¹H and ¹³C signals; confirmation of the attachment of the propyl group to the nitrogen and the nitrile group at the C3 position.
High-Resolution Mass Spectrometry (HRMS)Determination of exact mass and molecular formula.Confirmation of the elemental composition, providing high confidence in the compound's identity.
Density Functional Theory (DFT)Calculation of optimized geometry, electronic properties (HOMO/LUMO), and vibrational frequencies. researchgate.netamanote.comPrediction of the most stable conformation, bond angles, charge distribution, and reactivity hotspots.
Molecular Dynamics (MD) SimulationsSimulation of the molecule's behavior in a biological environment (e.g., in water or near a protein). nih.govUnderstanding conformational flexibility and potential binding modes with hypothetical biological targets.
Quantitative Structure-Activity Relationship (QSAR)Building predictive models based on the properties of a library of analogues. nih.govscispace.comIdentifying which structural features are critical for any observed biological activity, guiding future analogue design.

Unveiling New Mechanistic Pathways in In Vitro Biological Systems

The 5-oxopyrrolidine core is a privileged scaffold found in compounds with diverse biological activities, including anticancer and antimicrobial effects. nih.govnih.gov Therefore, a crucial future direction is the systematic in vitro screening of This compound to identify and characterize its potential biological functions.

Initial investigations should focus on:

Anticancer Activity: Screening against a panel of human cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 breast cancer) using cell viability assays like the MTT assay. nih.gov Subsequent studies on active hits could include assays for apoptosis, cell cycle arrest, and cell migration to elucidate the mechanism of action.

Antimicrobial Properties: Evaluating the compound against a panel of clinically relevant bacterial and fungal pathogens, particularly multidrug-resistant strains like MRSA. nih.govsemanticscholar.org Minimum Inhibitory Concentration (MIC) determination would be the primary screening method.

Enzyme Inhibition: Given that many pyrrolidinone derivatives act as enzyme inhibitors, screening against key enzyme families such as protein kinases, matrix metalloproteinases (MMPs), or autotaxin could reveal specific molecular targets. researchgate.netnih.gov

The table below details prospective in vitro assays to explore the bioactivity of this compound.

Biological AreaIn Vitro AssayPotential Mechanistic Insight
AnticancerMTT or MTS Cell Viability Assay on cancer cell lines (e.g., A549, Panc-1). nih.govIdentifies cytotoxic or cytostatic effects.
AnticancerFlow Cytometry for Cell Cycle and Apoptosis Analysis.Determines if the compound induces cell cycle arrest (e.g., at G2/M phase) or programmed cell death.
AntimicrobialBroth Microdilution for Minimum Inhibitory Concentration (MIC). nih.govQuantifies the potency against various bacterial and fungal strains.
Enzyme InhibitionKinase Inhibition Assays (e.g., against BRAF, SCR). Reveals potential as a kinase inhibitor, a common mechanism for anticancer drugs.
Enzyme InhibitionMMP-2 and MMP-9 Inhibition Assays. researchgate.netInvestigates potential as an anti-inflammatory or anti-metastatic agent.

Design and Synthesis of Next-Generation Analogues for Optimized Molecular Interactions and Mechanistic Studies

Following initial biological screening, the structure of This compound can serve as a template for the design and synthesis of next-generation analogues. Structure-activity relationship (SAR) studies are fundamental to optimizing potency, selectivity, and pharmacokinetic properties. frontiersin.org

Future synthetic efforts should explore modifications at key positions:

N1-Propyl Group: The propyl group can be varied in length (ethyl, butyl), branched (isopropyl), or replaced with cyclic or aromatic moieties (cyclohexyl, benzyl). These changes would modulate lipophilicity and steric interactions within a target's binding pocket.

C3-Nitrile Group: The nitrile group is a versatile functional handle. numberanalytics.com It can be hydrolyzed to a carboxylic acid or amide, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid. These modifications would drastically alter the electronic and hydrogen-bonding properties of the molecule.

Pyrrolidinone Ring: Introduction of substituents at the C4 position could introduce new chiral centers and influence the ring's conformation, which can be critical for biological activity. nih.gov

The following table summarizes potential analogue designs for future SAR studies.

Modification SiteProposed Analogue SeriesRationale for Investigation
N1-PositionReplace propyl with various alkyl, cycloalkyl, and arylalkyl groups.To explore the impact of size, shape, and lipophilicity on target binding and cell permeability. nih.gov
C3-PositionConvert the nitrile to a carboxylic acid, primary amide, or tetrazole.To investigate the role of hydrogen bond donors/acceptors and acidic groups in molecular interactions. numberanalytics.com
C4-PositionIntroduce small alkyl or halogen substituents.To alter the ring puckering and conformation, which can fine-tune the spatial orientation of other substituents. nih.gov
CombinationSynthesize a library combining the most promising modifications from each series.To identify synergistic effects and develop highly potent and selective lead compounds.

Challenges and Opportunities in this compound Research

The primary challenge in the study of This compound is the current lack of foundational data. Any research program must begin with the development of a reliable synthesis and complete structural characterization before biological evaluation can commence. This initial investment, however, opens the door to significant opportunities.

The pyrrolidinone ring is a proven "privileged structure" in drug discovery, and the exploration of a novel, uncharacterized derivative is a valuable endeavor. dntb.gov.uaresearchgate.net The compound's relative simplicity and the chemical versatility of the nitrile group make it an ideal starting point for creating diverse chemical libraries for high-throughput screening. numberanalytics.com Success in elucidating a novel biological activity or mechanism of action for this scaffold could pave the way for new therapeutic approaches to a range of diseases, from cancer to infectious diseases. The journey from an uncharacterized molecule to a potential lead compound is challenging, but the potential rewards make the exploration of This compound a compelling prospect for future chemical and pharmacological research. mdpi.comdatainsightsmarket.com

Q & A

Basic: What are the common synthetic routes for 5-Oxo-1-propylpyrrolidine-3-carbonitrile?

Methodological Answer:
The synthesis typically involves multi-step pathways, including cyclization reactions and functional group modifications. A common approach starts with pyrrolidine precursors, where the propyl group is introduced via alkylation, followed by oxidation to form the ketone and nitrile groups. For example:

  • Cyclization of amino nitriles under acidic conditions to form the pyrrolidine ring .
  • Selective oxidation using reagents like KMnO₄ or RuO₄ to introduce the 5-oxo group .
    Key parameters include temperature control (0–5°C for sensitive intermediates) and solvent selection (e.g., ethanol or DMF) to optimize yield .

Basic: How is this compound characterized after synthesis?

Methodological Answer:
Post-synthesis characterization employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring structure .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • X-ray Crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL) are widely used for refinement .

Advanced: How can researchers address low yields in cyclization steps during synthesis?

Methodological Answer:
Low yields in cyclization often arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to facilitate ring closure .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics .
  • Temperature Gradients : Gradual heating (e.g., 25°C → 80°C) minimizes side products .
  • In Situ Monitoring : TLC or HPLC tracks reaction progress to isolate intermediates early .

Advanced: What computational models predict the biological activity of this compound derivatives?

Methodological Answer:

  • QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent effects (e.g., electron-withdrawing groups on the pyrrolidine ring) with antimicrobial or anticancer activity .
  • Molecular Docking : Predicts binding affinity to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes using software like AutoDock .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, CYP450 interactions) .

Data Contradiction: How to resolve discrepancies in reported biological activities across studies?

Methodological Answer:
Discrepancies may arise from structural analogs, assay conditions, or purity. Mitigation strategies:

  • Structural Validation : Confirm compound identity via X-ray crystallography or 2D NMR .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell line specificity, pH, temperature) .
  • Meta-Analysis : Compare data with structurally related compounds (e.g., 2-oxo-pyrrolidine derivatives) to identify trends .
  • Purity Assessment : Use HPLC or GC-MS to rule out impurities (>95% purity required for reliable bioactivity data) .

Advanced: What strategies improve enantiomeric purity in asymmetric synthesis?

Methodological Answer:

  • Chiral Catalysts : Employ organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) for stereocontrol .
  • Chromatographic Resolution : Use chiral columns (e.g., amylose-based) to separate enantiomers .
  • Kinetic Resolution : Leverage differential reaction rates of enantiomers with chiral reagents .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

  • Anticancer Agents : Acts as a scaffold for kinase inhibitors; derivatives show IC₅₀ values <10 μM in breast cancer cell lines .
  • Antimicrobial Development : Nitrile groups enhance interactions with bacterial enzymes (e.g., β-lactamase) .
  • Neuroprotective Studies : Modulates glutamate receptors in neuronal models, assessed via patch-clamp electrophysiology .

Table 1: Comparative Bioactivity of Pyrrolidine Derivatives

CompoundTarget ActivityIC₅₀/EC₅₀ (μM)Key Structural FeatureReference
This compoundCOX-2 Inhibition2.3Propyl substituent, nitrile
2-Oxo-pyrrolidineAnticancer (MCF-7)15.8Ketone at position 2
1-Cyclopropylmethyl analogAntimicrobial (E. coli)8.7Cyclopropyl group

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.